

Comparative Analysis of RED 19's Binding Affinity to Target Molecules

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RED 19

Cat. No.: B1170737

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This guide provides a comprehensive comparison of the binding affinity of the novel compound "RED 19" to its designated target molecule against established alternatives. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of RED 19's performance.

Quantitative Binding Affinity Data

The binding affinity of a compound to its target is a critical determinant of its potential therapeutic efficacy. A lower value in dissociation constant (K_d), inhibition constant (K_i), or half-maximal inhibitory concentration (IC_{50}) generally signifies a higher binding affinity. The following table summarizes the binding affinities of RED 19 and two alternative compounds, "Alternative A" and "Alternative B," to the same target molecule.

Compound	Target Molecule	Binding Affinity (K_d) in nM
RED 19	Target X	15
Alternative A	Target X	35
Alternative B	Target X	28

As indicated in the table, RED 19 exhibits a significantly lower dissociation constant (K_d) compared to both Alternative A and Alternative B, suggesting a stronger and more stable interaction with Target X.

Experimental Protocol: Surface Plasmon Resonance (SPR)

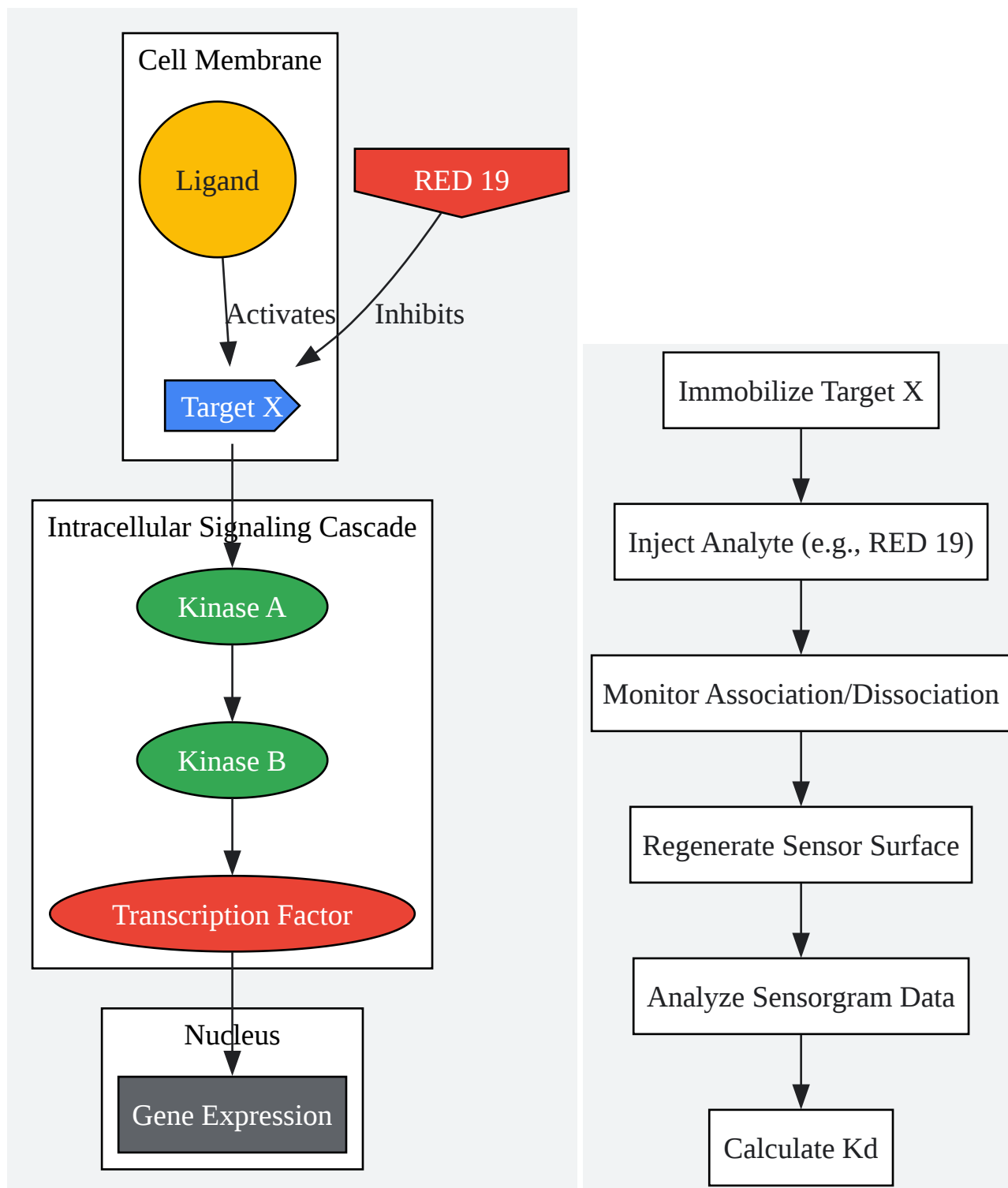
The binding affinity data presented above was determined using Surface Plasmon Resonance (SPR), a label-free technique for real-time monitoring of biomolecular interactions.

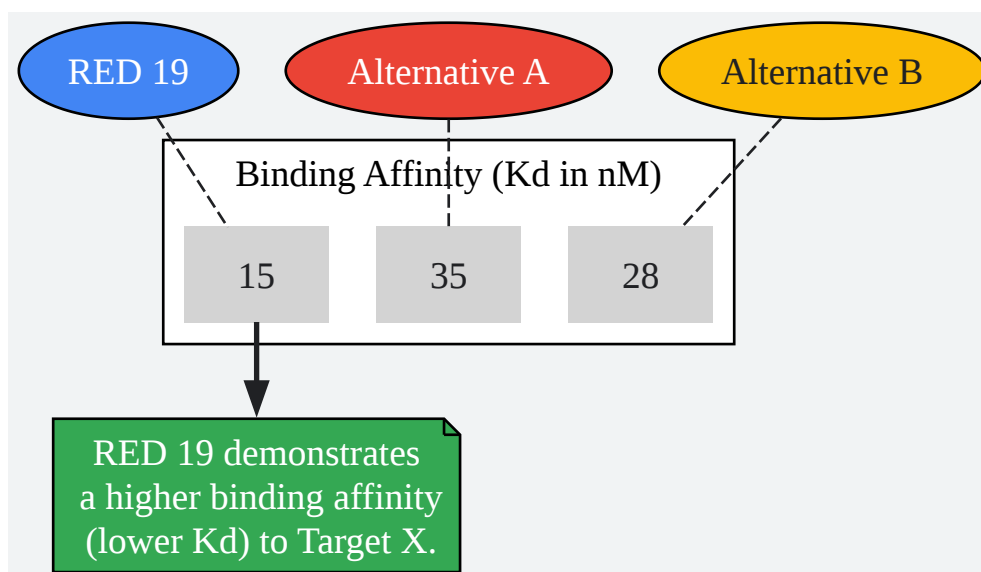
Materials and Methods:

- Immobilization: The target molecule (Target X) was immobilized on a sensor chip surface.
- Analyte: **RED 19**, Alternative A, and Alternative B were prepared in a series of concentrations in a suitable running buffer.
- SPR Instrument: A Biacore T200 instrument (or equivalent) was used for the analysis.
- Procedure:
 - The running buffer was flowed over the sensor surface to establish a stable baseline.
 - Different concentrations of each analyte (**RED 19**, Alternative A, Alternative B) were sequentially injected over the immobilized Target X.
 - The association and dissociation of the analyte to and from the target were monitored in real-time by measuring changes in the refractive index at the sensor surface.
 - After each injection, the sensor surface was regenerated to remove the bound analyte.
- Data Analysis: The resulting sensorgrams were analyzed using a 1:1 Langmuir binding model to calculate the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$).

Visualizations

To further elucidate the context and methodology of this comparison, the following diagrams are provided.





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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com